![molecular formula C16H16O3 B10753505 1,4-Naphthalenedione, 2-methoxy-3-(3-methyl-2-butenyl)- CAS No. 17241-45-1](/img/no-structure.png)
1,4-Naphthalenedione, 2-methoxy-3-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lapachol methyl ether is a derivative of lapachol, a naturally occurring 1,4-naphthoquinoneThis compound and its derivatives have been extensively studied for their wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lapachol methyl ether can be synthesized through a Williamson etherification reaction. This involves the reaction of lapachol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of lapachol methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lapachol methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into hydroquinones, which have different pharmacological properties.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its anticancer and antimalarial activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of lapachol methyl ether involves its ability to generate reactive oxygen species (ROS) and interact with cellular enzymes such as topoisomerases. These interactions lead to DNA damage and cell death, making it effective against cancer cells. Additionally, its ability to inhibit dihydroorotate dehydrogenase (DHODH) makes it a potential immunosuppressive agent .
Vergleich Mit ähnlichen Verbindungen
Lapachol methyl ether is unique due to its specific structural modifications, which enhance its biological activity compared to other naphthoquinones. Similar compounds include:
Lapachol: The parent compound with similar but less potent biological activities.
Plumbagin: Another naphthoquinone with strong anticancer properties.
Juglone: Known for its antimicrobial and anticancer activities.
Lapachol methyl ether stands out due to its enhanced stability and potency in various biological assays .
Eigenschaften
CAS-Nummer |
17241-45-1 |
---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-methoxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-10(2)8-9-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-3/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
NHTTYMNGELRKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.